molecular formula C18H23ClFNO3 B5501293 N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride

Cat. No.: B5501293
M. Wt: 355.8 g/mol
InChI Key: YVJRWUUPPZTUPA-UHFFFAOYSA-N
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Description

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluorine, methoxy, and ethanamine groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the intermediate: This involves the reaction of 4-fluorophenylmethanol with 3-methoxybenzaldehyde under specific conditions to form an intermediate compound.

    Methoxylation: The intermediate is then subjected to methoxylation using methoxyethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The presence of methoxy and fluorine groups allows for nucleophilic substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and methoxy groups enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. This compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-methoxy-N-methylbenzamide
  • 3-Fluoro-4-methoxyphenylboronic acid
  • N-({4-[(4-fluorophenyl)methoxy]phenyl}methyl)-4-(trifluoromethoxy)aniline

Uniqueness

Compared to similar compounds, N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3.ClH/c1-21-10-9-20-12-15-5-8-17(18(11-15)22-2)23-13-14-3-6-16(19)7-4-14;/h3-8,11,20H,9-10,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJRWUUPPZTUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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